4-(4-Isopropylpiperazin-1-yl)quinazoline
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Overview
Description
4-(4-Isopropylpiperazin-1-yl)quinazoline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-(4-isopropylpiperazin-1-yl) group, which may confer unique properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of anthranilic acid derivatives with amides or nitriles to form quinazolinones, which can then be further functionalized .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, such as copper-mediated or palladium-catalyzed processes, to enhance yield and selectivity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The quinazoline core can be oxidized to form quinazolinones.
Reduction: Reduction reactions can modify the quinazoline ring or the piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinazoline or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazoline core typically yields quinazolinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites or allosteric sites, modulating the activity of the target protein . This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds are oxidized derivatives of quinazolines and share similar biological activities.
4-Propyl-quinazolinone: A derivative with a propyl group instead of the piperazine moiety.
4-Morpholinyl-quinazoline: A compound with a morpholine group, showing different pharmacological properties.
Uniqueness
4-(4-Isopropylpiperazin-1-yl)quinazoline is unique due to the presence of the isopropylpiperazine group, which can enhance its solubility, stability, and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLJJVLXLGWKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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